

Ranbezolid: A Technical Guide to an Oxazolidinone Antibacterial Agent

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranbezolid (also known as RBx 7644) is a synthetic antibacterial agent belonging to the oxazolidinone class.[1][2][3] This class of antibiotics is significant for its activity against a wide range of Gram-positive pathogens, including multidrug-resistant strains that pose a considerable threat in clinical settings.[4][5] Ranbezolid, developed by Ranbaxy Laboratories, has demonstrated a potent and broad spectrum of activity, including efficacy against anaerobic bacteria and Mycobacterium tuberculosis.[4] Its mechanism of action, like other oxazolidinones, involves the inhibition of bacterial protein synthesis, a pathway distinct from many other antibiotic classes.[4][6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, antibacterial spectrum, and available experimental data for Ranbezolid.

Chemical Structure and Properties

Ranbezolid is a complex organic molecule with a core oxazolidinone structure. Its chemical identity and properties are summarized below.

Chemical Identifiers



| Identifier | Value | |
|------------------|---|--|
| IUPAC Name | N-{[(5S)-3-(3-Fluoro-4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide[1][7] | |
| CAS Number | 392659-38-0 (free base)[1][7] | |
| Chemical Formula | C21H24FN5O6[1][7] | |
| Molecular Weight | 461.45 g/mol [1][7] | |
| SMILES | CC(=O)NC[C@H]1CN(C(=O)O1)c2ccc(N3CCN(Cc4oc(cc4)INVALID-LINK[O-])CC3)c(F)c2[1] | |
| InChI | InChI=1S/C21H24FN5O6/c1-14(28)23-11-17- 13-26(21(29)33-17)15-2-4-19(18(22)10-15)25-8- 6-24(7-9-25)12-16-3-5-20(32-16)27(30)31/h2- 5,10,17H,6-9,11-13H2,1H3, (H,23,28)/t17-/m0/s1[1] | |

Physicochemical Properties



| Property | Value |
|--|---|
| Melting Point | 136 °C (free base), 207–209 °C (hydrochloride salt) |
| XLogP | 1.52[2] |
| Hydrogen Bond Donors | 1[2] |
| Hydrogen Bond Acceptors | 7[2] |
| Rotatable Bonds | 8[2] |
| Topological Polar Surface Area | 121.4 Ų[2] |
| Boiling Point | Data not publicly available |
| Specific quantitative data not publicate oxazolidinones generally exhibit mo polarity and may have pH-dependent solubility.[8] | |
| pKa Data not publicly available | |

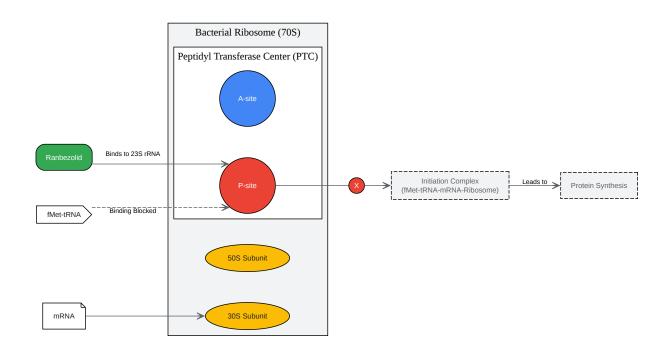
Mechanism of Action

Ranbezolid's primary mechanism of action is the inhibition of bacterial protein synthesis.[9][10] This occurs through a specific interaction with the bacterial ribosome, which distinguishes it from other protein synthesis inhibitors.

Primary Target: Bacterial Ribosome

As an oxazolidinone, **Ranbezolid** targets the 50S subunit of the bacterial ribosome.[9][10] It binds to the 23S rRNA at the peptidyl transferase center (PTC), a critical site for peptide bond formation.[9][11][12] This binding event interferes with the formation of the initiation complex, which is a crucial first step in protein synthesis.[9][13] Specifically, **Ranbezolid** prevents the proper positioning of the initiator fMet-tRNA in the P-site of the ribosome, thereby halting the translation process before it can begin.[4][9] Molecular modeling studies have indicated that the nitrofuran ring of **Ranbezolid** extends towards nucleotides C2507, G2583, and U2584 of the 23S rRNA, with the nitro group forming a hydrogen bond with the base of G2583.[1][9]





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Caption: Ranbezolid's inhibition of bacterial protein synthesis initiation.

Secondary Mechanisms and Other Effects

In addition to its primary target, **Ranbezolid** has been observed to have other effects:

Cell Wall and Lipid Synthesis Inhibition: In studies with Staphylococcus epidermidis and
Bacteroides fragilis, Ranbezolid showed inhibitory effects on cell wall and lipid synthesis.[9]
 [14] This suggests a potential multi-target activity that could contribute to its bactericidal
effect against certain pathogens.[9][14]



Monoamine Oxidase-A (MAO-A) Inhibition: Ranbezolid is a competitive inhibitor of MAO-A.
 [1][3] This is a known class effect of oxazolidinones and requires consideration in drug development due to potential drug-drug interactions.

Antibacterial Spectrum

Ranbezolid exhibits potent activity against a broad range of bacteria, a feature that makes it a compound of significant interest.

Gram-Positive Aerobes

It is highly effective against Gram-positive bacteria, including strains resistant to other antibiotics such as methicillin-resistant Staphylococcus aureus (MRSA).[2][9]

Anaerobic Bacteria

A notable characteristic of **Ranbezolid** is its excellent in vitro activity against both Gram-positive and Gram-negative anaerobic bacteria.[7][9][15] This represents an advantage over some other oxazolidinones, like linezolid, which are less active against Gram-negative anaerobes.[15] A time-kill kinetics study demonstrated that **Ranbezolid** has a concentration-dependent bactericidal effect against anaerobes.[14]

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of **Ranbezolid** compared to Linezolid for a range of anaerobic bacteria.



| Organism (Number of Strains) | Ranbezolid MIC50 (μg/mL) | Ranbezolid MIC90 (μg/mL) | Linezolid MIC50 (μg/mL) | Linezolid MIC90 (µg/mL) |
|--|-----------------------------|-----------------------------|----------------------------|----------------------------|
| All Anaerobes (306) | 0.03 | 0.5 | 2 | 4 |
| Bacteroides fragilis group (120) | 0.03 | 0.5 | 2 | 4 |
| Prevotella/Porph yromonas (58) | 0.03 | 0.25 | 1 | 4 |
| Fusobacterium spp. (30) | 0.06 | 1.0 | 0.5 | 1 |
| Gram-positive cocci (44) | 0.03 | 0.06 | 1 | 2 |
| Clostridium spp. | ≤0.008 | 0.03 | 1 | 4 |
| Gram-positive non- sporeforming rods (24) | 0.5 | 4.0 | 1 | 2 |
| (Data sourced from Ednie et al., 2003)[7][15] | | | | |

Mycobacterium tuberculosis

Ranbezolid has shown significant in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains.[16] In studies using infected murine macrophages, **Ranbezolid** (RBx 7644) demonstrated activity against intracellular bacteria.[16]



| M. tuberculosis Strains | Ranbezolid (RBx 7644) MIC50 (mg/L) | Ranbezolid (RBx 7644) MIC90 (mg/L) |
|--|---------------------------------------|---------------------------------------|
| Sensitive | 8 | 16 |
| MDR | 8 | 16 |
| (Data sourced from Singhal et al., 2005)[16] | | |

Anti-Biofilm Activity

Ranbezolid has demonstrated the ability to inhibit the formation of staphylococcal biofilms.[17] Studies have shown that it has significant activity against the adhesion of S. epidermidis and S. aureus to plastic surfaces, suggesting its potential in treating device-related infections.[17] Furthermore, it has been shown to be capable of completely eradicating established MRSA biofilms at clinically relevant concentrations.[18]

Experimental Protocols

The following sections outline the methodologies used in key in vitro studies of **Ranbezolid**.

Minimum Inhibitory Concentration (MIC) Determination

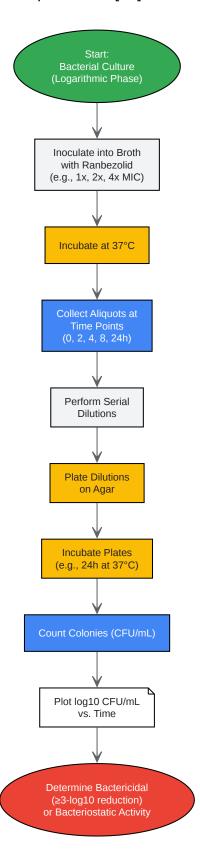
The in vitro susceptibility of anaerobic bacteria to **Ranbezolid** was determined using the agar dilution method according to NCCLS (now CLSI) methodology.[15]

- Media: Brucella laked blood agar plates were used.
- Inoculum: An inoculum of 10⁵ CFU per spot was applied to the agar surface.
- Incubation: Plates were incubated for 48 hours in an anaerobic chamber.
- Controls: Standard quality control strains were included in each run to ensure the accuracy
 of the results.

Time-Kill Kinetics Assay



Time-kill assays were performed to assess the bactericidal or bacteriostatic activity of **Ranbezolid** against S. aureus and S. epidermidis.[19]





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Caption: Generalized workflow for a time-kill kinetics assay.

- Procedure: Cultures of the test organisms were exposed to various concentrations of Ranbezolid (e.g., ranging from 0.25 to 16 μg/ml).[19]
- Sampling: Aliquots were removed at specified time points (e.g., 0, 2, 4, 8, 24, and 30 hours), serially diluted, and plated to determine the viable count (log10 CFU/mL).[19]
- Endpoint: Bactericidal activity was defined as a ≥3 log10 reduction in CFU/mL (99.9% killing)
 from the initial inoculum.[19]

Macromolecular Synthesis Inhibition Assay

The effect of **Ranbezolid** on the synthesis of DNA, RNA, protein, cell wall, and lipids was determined by measuring the incorporation of specific radiolabeled precursors.[9][19]

- Precursors: Radiolabeled compounds such as [3H]thymidine (DNA), [3H]uridine (RNA),
 [14C]isoleucine (protein), [3H]N-acetylglucosamine (cell wall), and [14C]acetate (lipids) were used.[19]
- Procedure: Bacterial cultures were incubated with the radiolabeled precursors in the presence and absence of Ranbezolid at its MIC.
- Measurement: The amount of incorporated radioactivity into macromolecules was measured over time (e.g., at 5, 20, 40, and 60 minutes).
- Analysis: The percentage of inhibition of synthesis for each macromolecule was calculated by comparing the treated samples to the untreated controls.

Synthesis Overview

The synthesis of **Ranbezolid** involves a multi-step process. A key part of the synthesis is the reductive alkylation of a piperazinyl oxazolidinone derivative with 5-nitro-2-furfural.

A general synthetic scheme is as follows:



- **(S)-N-[[3-[3-Fluoro-4-(N-4-tert-butoxycarbonyl-piperazin-1-yl)phenyl]-2-oxo-5-oxazolidinyl]-methyl]acetamide is dissolved in dichloromethane and cooled.
- Trifluoroacetic acid is added for deprotection of the piperazine.
- The resulting intermediate is then reacted with 5-nitro-2-furaldehyde in the presence of a reducing agent, sodium triacetoxyborohydride, in tetrahydrofuran.
- The crude product is purified by column chromatography to yield the Ranbezolid free base.
- The free base can then be converted to its hydrochloride salt by treatment with ethanolic HCl.

Conclusion

Ranbezolid is a potent oxazolidinone antibiotic with a compelling profile for researchers and drug developers. Its broad spectrum of activity, which includes clinically challenging pathogens like MRSA, anaerobic bacteria, and M. tuberculosis, makes it a valuable subject of study. The primary mechanism of inhibiting bacterial protein synthesis at the initiation stage, supplemented by potential secondary effects on cell wall and lipid synthesis, provides a strong basis for its efficacy. While some physicochemical properties and detailed experimental protocols are not widely available in public literature, the existing data clearly establish Ranbezolid as a significant compound within its class, warranting further investigation and consideration in the development of new antibacterial therapies.

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